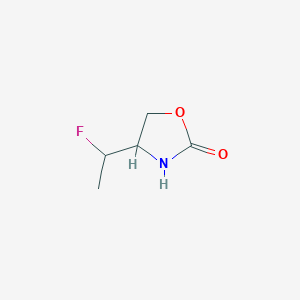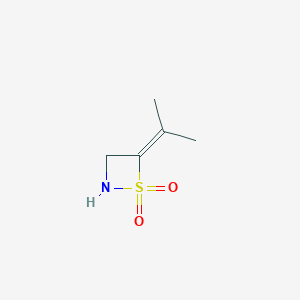
4-(1-Fluoroethyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Fluoroethyl)-1,3-oxazolidin-2-one is a fluorinated heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a fluoroethyl group attached to the oxazolidinone ring. Fluorinated heterocycles are known for their significant applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties, such as enhanced metabolic stability and altered biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of oxazolidinone derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like lithium carbonate. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fluorinating agents like xenon difluoride or molecular fluorine in a controlled environment can enhance the efficiency of the process. Solvent selection and reaction optimization are crucial to minimize waste and improve atom economy .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other substituents, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1-Fluoroethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in drug discovery and development.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated oxazolidinones are explored for their potential as antimicrobial agents, particularly against resistant bacterial strains.
Wirkmechanismus
The mechanism of action of 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application, but common targets include bacterial ribosomes and metabolic enzymes .
Vergleich Mit ähnlichen Verbindungen
- 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one
- 4-(2-Fluoroethyl)-1,3-oxazolidin-2-one
- 4-(1-Fluoropropyl)-1,3-oxazolidin-2-one
Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group at the 1-position of the oxazolidinone ring can enhance its metabolic stability and alter its interaction with biological targets, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C5H8FNO2 |
|---|---|
Molekulargewicht |
133.12 g/mol |
IUPAC-Name |
4-(1-fluoroethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8FNO2/c1-3(6)4-2-9-5(8)7-4/h3-4H,2H2,1H3,(H,7,8) |
InChI-Schlüssel |
UCGCIGIJYBYKHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1COC(=O)N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)






![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)






